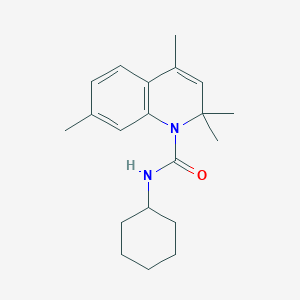![molecular formula C19H20F2N4O B5665701 (1S*,5R*)-6-[(3,5-difluoropyridin-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5665701.png)
(1S*,5R*)-6-[(3,5-difluoropyridin-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex diazabicyclo compounds, similar to the one , often involves intricate synthetic routes designed to introduce specific functional groups, such as difluoropyridinyl carbonyl and pyridinylmethyl, into the bicyclic framework. For instance, the discovery and synthesis of related alpha 7 nicotinic acetylcholine receptor agonists showcase the strategic incorporation of heterocyclic components to achieve desired pharmacological activities (O’Donnell et al., 2010).
Molecular Structure Analysis
The molecular structure of diazabicyclo compounds is critical in determining their chemical behavior and interaction with biological targets. Studies involving X-ray crystallography provide detailed insights into the compound's geometry, including bond lengths, angles, and conformations, which are pivotal for understanding its reactivity and binding properties. An example of structural elucidation can be seen in the analysis of related compounds, where hydrogen bonding and crystal packing patterns were investigated (Kostyanovsky et al., 1999).
Chemical Reactions and Properties
Diazabicyclo compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions can include cycloadditions, nucleophilic substitutions, and transformations under oxidative or reductive conditions. Such chemical behaviors are instrumental in further chemical modifications and the synthesis of derivative compounds with tailored functionalities (Shainyan et al., 2014).
Physical Properties Analysis
The physical properties of diazabicyclo compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for the compound's application in synthesis and formulation. For instance, the solubility in various solvents determines its reactivity and suitability in different chemical reactions and applications (Guan et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, is essential for manipulating diazabicyclo compounds for specific purposes. These properties dictate the compound's behavior in chemical syntheses and its interactions with biological systems, thereby determining its potential applications in medicinal chemistry and material science (Scanio et al., 2011).
Propiedades
IUPAC Name |
(3,5-difluoropyridin-2-yl)-[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O/c20-15-6-17(21)18(23-8-15)19(26)25-11-14-3-4-16(25)12-24(10-14)9-13-2-1-5-22-7-13/h1-2,5-8,14,16H,3-4,9-12H2/t14-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWCFSFCFIPSCY-GOEBONIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=C(C=C(C=N3)F)F)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=C(C=C(C=N3)F)F)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B5665624.png)
![(3R*,4S*)-4-propyl-1-[(1-propyl-1H-pyrazol-5-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5665637.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetamide](/img/structure/B5665641.png)


![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5665665.png)

![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5665675.png)
![3-[(2-{1-[(3-ethyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5665676.png)



![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5665687.png)
![N-methyl-4-piperidin-3-yl-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5665700.png)